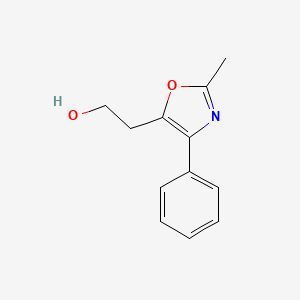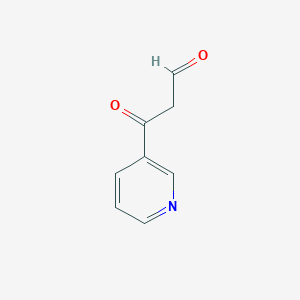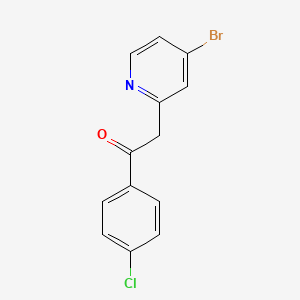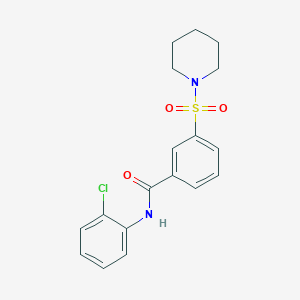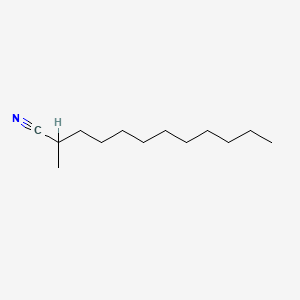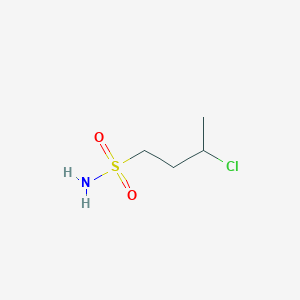![molecular formula C10H14N4S B8691091 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine CAS No. 113501-26-1](/img/structure/B8691091.png)
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine
Übersicht
Beschreibung
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine is a compound that features an imidazo[1,2-b]pyridazine moiety. This moiety is known for its presence in various bioactive molecules and has been explored for its potential therapeutic applications, particularly in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This reaction is often carried out under mild conditions to achieve moderate to high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine involves its interaction with molecular targets such as kinases. The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, inhibiting their activity. This inhibition can lead to the suppression of cell growth and proliferation, particularly in cancer cells . The compound’s effects are mediated through various signaling pathways, including those involving transforming growth factor-beta activated kinase (TAK1) .
Vergleich Mit ähnlichen Verbindungen
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine can be compared to other imidazo[1,2-b]pyridazine derivatives, such as:
Ponatinib: A kinase inhibitor used in cancer therapy.
Takinib: Another TAK1 inhibitor with similar properties but different potency.
The uniqueness of this compound lies in its specific substitutions, which dictate its selectivity and potency towards certain kinases .
Eigenschaften
CAS-Nummer |
113501-26-1 |
|---|---|
Molekularformel |
C10H14N4S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
2-imidazo[1,2-b]pyridazin-6-ylsulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14N4S/c1-13(2)7-8-15-10-4-3-9-11-5-6-14(9)12-10/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
DALKKCBNKVLXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSC1=NN2C=CN=C2C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-](/img/structure/B8691009.png)

